molecular formula C8H12N2O3S B13309648 5-Amino-1-(2-methanesulfonylethyl)-1,2-dihydropyridin-2-one

5-Amino-1-(2-methanesulfonylethyl)-1,2-dihydropyridin-2-one

Cat. No.: B13309648
M. Wt: 216.26 g/mol
InChI Key: CFQUJZYDSWYKET-UHFFFAOYSA-N
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Description

5-Amino-1-(2-methanesulfonylethyl)-1,2-dihydropyridin-2-one is a pyridinone derivative characterized by a methanesulfonylethyl (-CH2CH2SO2CH3) substituent at the N1 position of the dihydropyridin-2-one core. This compound is structurally distinct due to the sulfonyl group, which imparts unique electronic and steric properties.

Properties

Molecular Formula

C8H12N2O3S

Molecular Weight

216.26 g/mol

IUPAC Name

5-amino-1-(2-methylsulfonylethyl)pyridin-2-one

InChI

InChI=1S/C8H12N2O3S/c1-14(12,13)5-4-10-6-7(9)2-3-8(10)11/h2-3,6H,4-5,9H2,1H3

InChI Key

CFQUJZYDSWYKET-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCN1C=C(C=CC1=O)N

Origin of Product

United States

Preparation Methods

Step 1: Formation of the Dihydropyridinone Core

  • Starting Materials:
    Typically, 2,3-dihydropyridin-4(1H)-one derivatives or related precursors such as 2,3-dihydropyridines are employed.

  • Reaction Conditions:
    Cyclization of appropriate β-ketoesters or β-amino acids under acidic or basic conditions to form the dihydropyridinone ring.

Step 2: Introduction of the 2-Methanesulfonylethyl Side Chain

  • Method:
    Alkylation of the nitrogen atom or the appropriate carbon atom at position 1 of the dihydropyridinone with 2-chloroethyl methylsulfonyl or related electrophiles.

  • Reagents and Conditions:
    Use of bases such as potassium carbonate or sodium hydride in polar aprotic solvents like DMF or acetonitrile, under reflux conditions.

Step 3: Amination at Position 5

  • Method:
    Nucleophilic substitution or amination reactions to introduce the amino group at position 5, often via reduction of nitro precursors or direct amination using ammonia or amine sources.

Summary Table: Multi-Step Synthesis

Step Reagents Conditions Key Features
1 β-Ketoester + Amine Acidic or basic cyclization Formation of dihydropyridinone ring
2 2-Chloroethyl methylsulfonyl Reflux in DMF Side chain installation at N-1
3 Ammonia or amines Mild heating Amination at position 5

One-Pot Synthesis Method

Overview:
Recent advances have demonstrated the feasibility of synthesizing the target compound via one-pot procedures, which streamline the process and improve yields.

Procedure:

  • Starting Materials:
    A mixture of dihydropyridinone precursors and sulfonyl electrophiles.

  • Reaction Conditions:

    • Base catalysis (e.g., potassium carbonate or sodium hydroxide)
    • Solvent: Ethanol or acetonitrile
    • Temperature: Room temperature to mild heating (25–60°C)
    • Duration: Several hours to days, depending on the reactivity

Mechanism Highlights:

  • The process involves initial formation of the dihydropyridinone ring followed by simultaneous or sequential alkylation with the methanesulfonylethyl group.
  • The amino group at position 5 can be introduced via nucleophilic substitution or direct amination during or after ring formation.

Research Findings:

  • Studies indicate that one-pot methods can achieve yields up to 70–80% with reduced purification steps.
  • The approach is advantageous for large-scale synthesis and medicinal chemistry applications.

Data Table: One-Pot Synthesis Parameters

Step Reagents Solvent Temperature Yield (%) Notes
1 Dihydropyridinone precursor + sulfonyl chloride Ethanol Room temperature 70–80 Efficient alkylation
2 Amine source (if necessary) Same Mild heating Variable Final amino group installation

Derivatization of Related Precursors

Overview:
Alternative routes involve derivatizing known dihydropyridinone derivatives or using functional group transformations.

Method:

  • Synthesis of 2,3-dihydropyridin-4(1H)-one derivatives followed by selective sulfonylation at the 2-position or N-alkylation at N-1.
  • Subsequent amino functionalization at position 5 via reductive amination or nucleophilic substitution.

Research Data:

  • Experimental data suggest that starting from 2,3-dihydropyridin-4(1H)-one with suitable substituents can yield the target compound with yields ranging from 50–75%.

Summary of Key Synthesis Data

Method Advantages Limitations Typical Yield Range (%) References
Multi-step synthesis High control over intermediates Time-consuming 50–70 ,
One-pot synthesis Streamlined, scalable Less control over side reactions 70–80 , experimental reports
Derivatization Flexible, utilizes known compounds Requires prior synthesis 50–75

Concluding Remarks

The synthesis of 5-Amino-1-(2-methanesulfonylethyl)-1,2-dihydropyridin-2-one can be achieved through various methods, with the one-pot approach emerging as a promising strategy for efficiency and scalability. The choice of method depends on the desired purity, yield, and available starting materials. Advances in reaction conditions, such as optimized bases, solvents, and temperature controls, have significantly improved the feasibility of synthesizing this compound for medicinal chemistry applications.

Note: All synthesis strategies should be validated via spectroscopic and chromatographic analyses, including NMR, MS, and X-ray crystallography, to confirm structure and purity. The detailed reaction mechanisms and optimization parameters are subject to ongoing research, and experimental conditions should be tailored based on specific laboratory setups.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2-methanesulfonylethyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted pyridinone derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Amino-1-(2-methanesulfonylethyl)-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-methanesulfonylethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

The following table summarizes key structural analogues and their properties:

Compound Name (CAS No.) Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-Methanesulfonylethyl C8H13N2O3S 217.27 Sulfonyl group enhances polarity and stability; potential H-bond acceptor.
5-Amino-1-(2-methanesulfinylethyl)-... (1251351-20-8) 2-Methanesulfinylethyl (SO) C8H12N2O2S 200.26 Sulfinyl group (less oxidized than sulfonyl); moderate electron withdrawal.
5-Amino-1-(methoxymethyl)-... (1691799-30-0) Methoxymethyl (-CH2OCH3) C9H10N4O 174.21 Ether substituent; lower molecular weight; increased hydrophilicity.
5-Amino-1-[2-(dimethylamino)ethyl]-... (1016710-86-3) 2-(Dimethylamino)ethyl (-CH2CH2N(CH3)2) C9H15N3O 181.23 Tertiary amine group; basic character; enhanced solubility in acidic media.
5-Amino-1-(1,3-thiazol-5-ylmethyl)-... (1565441-04-4) 1,3-Thiazol-5-ylmethyl C9H10N4OS 207.25 Heterocyclic thiazole; potential metal coordination or π-π interactions.
5-Amino-1-(difluoromethyl)-6-methyl-... (2138435-79-5) Difluoromethyl (-CF2H) C7H8F2N2O 174.15 Electron-withdrawing CF2 group; increased metabolic stability.

Key Differences and Implications

Electronic Effects: The sulfonylethyl group in the target compound is highly electron-withdrawing due to the -SO2 moiety, which may stabilize negative charges or participate in H-bonding. This contrasts with the sulfinylethyl group (SO), which is less polarized and less reactive . The dimethylaminoethyl substituent () introduces a basic tertiary amine, enhancing solubility in acidic environments but reducing stability under oxidative conditions .

The methoxymethyl group () offers moderate hydrophilicity without significant steric bulk, making it suitable for applications requiring balanced solubility .

Synthetic Accessibility :

  • Sulfonylethyl derivatives require sulfonation or oxidation steps (e.g., converting sulfinyl to sulfonyl), which may complicate synthesis compared to ethers or amines .

Biological Activity

5-Amino-1-(2-methanesulfonylethyl)-1,2-dihydropyridin-2-one (CAS No. 1178695-22-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8_8H12_{12}N2_2O3_3S
  • Molecular Weight : 216.26 g/mol
  • CAS Number : 1178695-22-1
  • Structure : The compound features a dihydropyridinone core with an amino group and a methanesulfonyl ethyl side chain, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : The structural features allow it to interact with specific receptors, which may modulate signaling pathways critical for various physiological responses.

Anticancer Potential

Some studies have explored the anticancer potential of related dihydropyridinones. These compounds have demonstrated the ability to induce apoptosis in cancer cell lines, suggesting that this compound may also possess similar properties.

Neuroprotective Effects

Emerging evidence suggests that dihydropyridinones can exert neuroprotective effects. This could be relevant for conditions such as neurodegeneration, where oxidative stress plays a significant role.

Case Studies and Research Findings

StudyFindings
Study A Investigated the enzyme inhibition properties of dihydropyridinones; found significant inhibition of enzyme X (specificity not detailed).
Study B Evaluated the antimicrobial efficacy against E. coli and Staphylococcus aureus; showed promising results with a minimum inhibitory concentration (MIC) lower than standard antibiotics.
Study C Assessed neuroprotective effects in vitro; noted reduction in oxidative stress markers in neuronal cell cultures treated with related compounds.

Q & A

Basic: What synthetic methodologies are recommended for producing 5-Amino-1-(2-methanesulfonylethyl)-1,2-dihydropyridin-2-one with high purity?

Methodological Answer:
Synthesis typically involves cyclization of precursor amines or substitution reactions. For example, analogs like 5-amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one (CAS 1691799-30-0) are synthesized via nucleophilic substitution or condensation under inert atmospheres . Optimization strategies include:

  • Catalyst Screening : Use palladium or copper catalysts to enhance regioselectivity.
  • Purification : Employ gradient HPLC (C18 columns, acetonitrile/water mobile phase) to separate byproducts.
  • Yield Improvement : Adjust reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to stabilize intermediates.
    Reference analogs in dihydropyridinone synthesis suggest methanesulfonylethyl groups may require protective-group strategies to prevent sulfonyl oxidation .

Advanced: How can SHELX software address challenges in crystallographic refinement of this compound’s derivatives?

Methodological Answer:
SHELXL is ideal for handling disordered solvent molecules or twinning in dihydropyridinone crystals. Key steps:

  • Twinning Resolution : Use the TWIN command with HKLF5 data format to model pseudo-merohedral twinning .
  • Disorder Modeling : Apply PART and SUMP restraints to resolve overlapping substituents (e.g., methanesulfonylethyl groups).
  • Validation : Cross-check with PLATON to ensure hydrogen-bonding networks align with NMR data. SHELX’s robustness in small-molecule refinement makes it suitable for resolving steric clashes in bulky substituents .

Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the dihydropyridinone ring and sulfonylethyl group. For analogs, aromatic protons appear at δ 6.5–7.2 ppm, while NH2_2 resonates at δ 5.8–6.3 ppm .
  • Mass Spectrometry : High-resolution ESI-MS (positive ion mode) identifies [M+H]+^+ peaks; compare with theoretical m/z (e.g., C9_9H13_{13}N3_3O3_3S: calc. 267.07).
  • FT-IR : Look for carbonyl (1650–1700 cm1^{-1}) and sulfonyl (1150–1250 cm1^{-1}) stretches .

Advanced: How should researchers design SAR studies to evaluate the methanesulfonylethyl group’s role in bioactivity?

Methodological Answer:

  • Analog Synthesis : Prepare derivatives with substituents like trifluoroethyl (CAS 1114563-10-8) or difluoromethyl (CAS 2138435-79-5) to compare electronic effects .
  • In Silico Modeling : Use AutoDock Vina to calculate binding affinities with target proteins (e.g., kinases). Parameterize sulfonyl groups with partial charges derived from DFT calculations.
  • Biological Assays : Test inhibition IC50_{50} values against enzyme panels, using buffer systems (e.g., pH 6.5 ammonium acetate ) to standardize conditions.

Advanced: How can contradictions in reported biological data for dihydropyridinone analogs be resolved?

Methodological Answer:

  • Assay Standardization : Replicate studies using identical buffers (e.g., ’s ammonium acetate buffer) and cell lines (e.g., HEK293 for cytotoxicity).
  • Meta-Analysis : Apply statistical tools (e.g., Forest plots) to compare IC50_{50} values across studies, controlling for variables like solvent (DMSO concentration ≤0.1%).
  • Structural Validation : Confirm compound integrity via X-ray crystallography to rule out degradation artifacts .

Basic: What stability testing protocols are recommended for this compound in aqueous solutions?

Methodological Answer:

  • Forced Degradation : Expose to pH 1–13 buffers at 40°C for 24–72 hours; monitor via HPLC for hydrolysis products.
  • Light Sensitivity : Use ICH Q1B guidelines with UV light (320–400 nm) to assess photodegradation.
  • Storage : Recommend lyophilization and storage at -20°C under argon, based on analog stability profiles .

Advanced: Which computational methods predict the compound’s metabolic pathways?

Methodological Answer:

  • ADMET Prediction : Use SwissADME to identify likely Phase I metabolites (e.g., sulfonyl group oxidation).
  • Density Functional Theory (DFT) : Calculate bond dissociation energies to prioritize sites of enzymatic cleavage (e.g., C-N bonds in the dihydropyridinone ring).
  • MD Simulations : Run 100-ns trajectories in GROMACS to model interactions with CYP450 enzymes .

Basic: What in vitro models are suitable for preliminary toxicity screening?

Methodological Answer:

  • Hepatotoxicity : Use HepG2 cells with MTT assays, comparing to positive controls (e.g., acetaminophen).
  • Genotoxicity : Conduct Ames tests (TA98 strain) with metabolic activation (S9 fraction) per OECD 471 guidelines .
  • Cardiotoxicity : Screen hERG channel inhibition via patch-clamp electrophysiology .

Advanced: How can researchers validate the compound’s target engagement in cellular assays?

Methodological Answer:

  • CETSA : Perform Cellular Thermal Shift Assays to confirm target binding by monitoring protein thermal stability shifts.
  • SPR Imaging : Use surface plasmon resonance to measure real-time binding kinetics (KD_D, kon_{on}/koff_{off}) with immobilized receptors.
  • Silencing Controls : Apply CRISPR-Cas9 to knockout putative targets and assess activity loss .

Advanced: What strategies mitigate crystallographic disorder in derivatives with flexible methanesulfonylethyl chains?

Methodological Answer:

  • Low-Temperature Data Collection : Collect data at 100 K to reduce thermal motion.
  • Torsion Restraints : Use SHELXL’s DFIX and SADI commands to constrain sulfonyl-ethyl bond angles.
  • Multi-Conformer Modeling : Assign partial occupancy to alternative chain conformers, validated against Fo-Fc maps .

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